molecular formula C21H26N2O3 B5555973 N'-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide CAS No. 302909-70-2

N'-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Cat. No.: B5555973
CAS No.: 302909-70-2
M. Wt: 354.4 g/mol
InChI Key: XTBLCBOFZYMUEE-LPYMAVHISA-N
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Description

N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(5-isopropyl-2-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide may be used as a precursor in the production of specialty chemicals, polymers, or advanced materials. Its chemical properties make it suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide include other hydrazides and benzylidene derivatives. Examples include:

  • N’-(2-hydroxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
  • N’-(2-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Uniqueness

What sets N’-(2-ethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-25-19-9-7-6-8-18(19)13-22-23-21(24)14-26-20-12-17(15(2)3)11-10-16(20)4/h6-13,15H,5,14H2,1-4H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBLCBOFZYMUEE-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-70-2
Record name N'-(2-ETHOXYBENZYLIDENE)-2-(5-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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